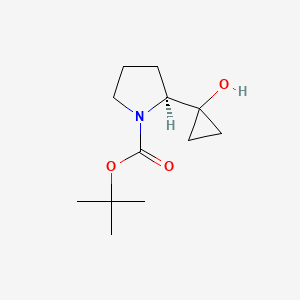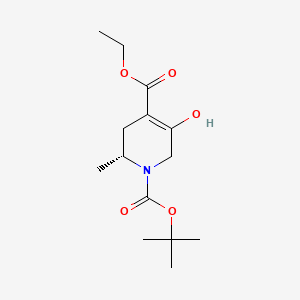
1-(tert-Butyl) 4-ethyl (R)-5-hydroxy-2-methyl-3,6-dihydropyridine-1,4(2H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-TERT-BUTYL-4-METHYL-2,3,6-TRIHYDROXY-1,4-DICARBOXYLATE: Similar structure but with different functional groups.
4-ETHYL-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE: Lacks the tert-butyl group.
5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE: Lacks the tert-butyl and ethyl groups
Uniqueness
The uniqueness of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H23NO5 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl (2R)-5-hydroxy-2-methyl-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-6-19-12(17)10-7-9(2)15(8-11(10)16)13(18)20-14(3,4)5/h9,16H,6-8H2,1-5H3/t9-/m1/s1 |
Clé InChI |
ZYIVQNVVKKFHLX-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)C1=C(CN([C@@H](C1)C)C(=O)OC(C)(C)C)O |
SMILES canonique |
CCOC(=O)C1=C(CN(C(C1)C)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


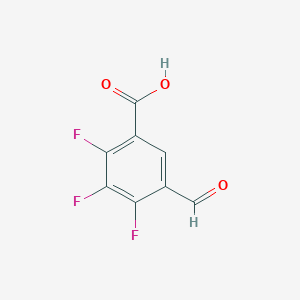
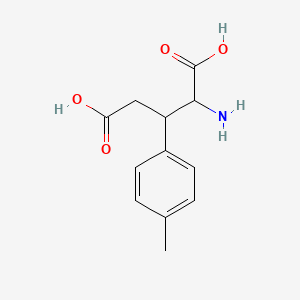

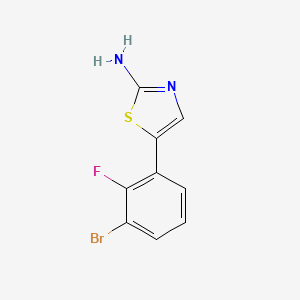
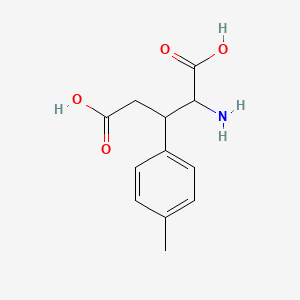
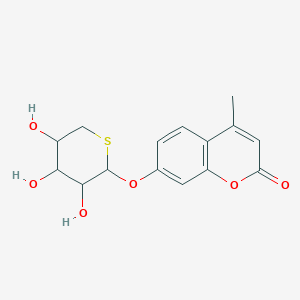

![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)
![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
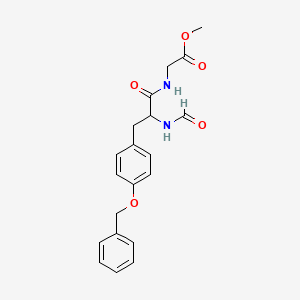
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
